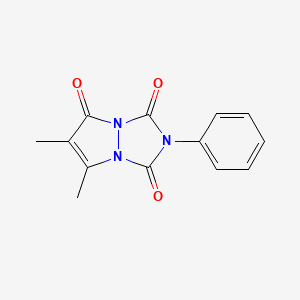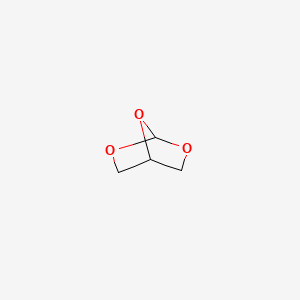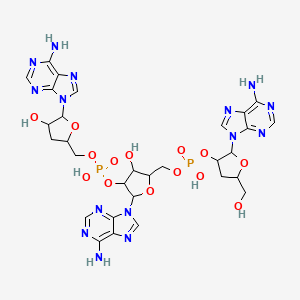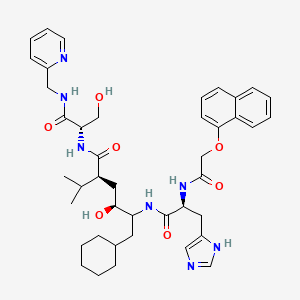
Noa-His-CVA-Ser-Amp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Noa-His-CVA-Ser-Amp is a synthetic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a serine residue, which is a common feature in many biologically active peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Noa-His-CVA-Ser-Amp typically involves a series of peptide coupling reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Noa-His-CVA-Ser-Amp can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the amide bonds within the peptide chain.
Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated product, while reduction of the amide bonds can lead to the formation of amines.
Applications De Recherche Scientifique
Noa-His-CVA-Ser-Amp has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in enzyme catalysis and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to protease activity.
Industry: Utilized in the development of novel catalysts and materials.
Mécanisme D'action
The mechanism of action of Noa-His-CVA-Ser-Amp involves its interaction with specific molecular targets, such as enzymes or receptors. The serine residue plays a crucial role in these interactions, often participating in catalytic processes or binding events. The compound can modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions.
Comparaison Avec Des Composés Similaires
Noa-His-CVA-Ser-Amp can be compared to other similar compounds, such as:
Noa-His-CVA-Ile-Amp: Contains an isoleucine residue instead of serine, leading to different biological activities.
Noa-Ser-CVA-Ile-Amp: Similar structure but with variations in the amino acid sequence, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific amino acid composition, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
150592-13-5 |
|---|---|
Formule moléculaire |
C42H55N7O7 |
Poids moléculaire |
769.9 g/mol |
Nom IUPAC |
(2S,4S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)propan-2-yl]-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C42H55N7O7/c1-27(2)33(40(53)49-36(24-50)41(54)45-23-30-15-8-9-18-44-30)21-37(51)34(19-28-11-4-3-5-12-28)48-42(55)35(20-31-22-43-26-46-31)47-39(52)25-56-38-17-10-14-29-13-6-7-16-32(29)38/h6-10,13-18,22,26-28,33-37,50-51H,3-5,11-12,19-21,23-25H2,1-2H3,(H,43,46)(H,45,54)(H,47,52)(H,48,55)(H,49,53)/t33-,34?,35-,36-,37-/m0/s1 |
Clé InChI |
YCKVPKQIRFHJRX-YUFQDZNVSA-N |
SMILES isomérique |
CC(C)[C@H](C[C@@H](C(CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)N[C@@H](CO)C(=O)NCC5=CC=CC=N5 |
SMILES canonique |
CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(CO)C(=O)NCC5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


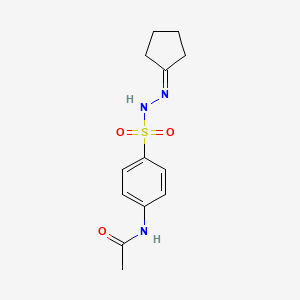


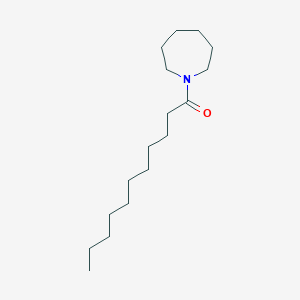
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
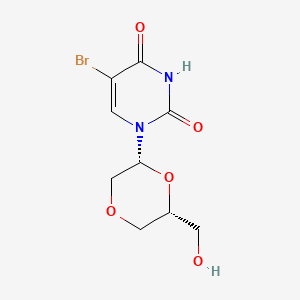
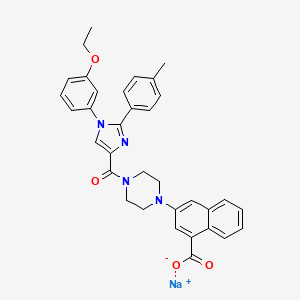
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
